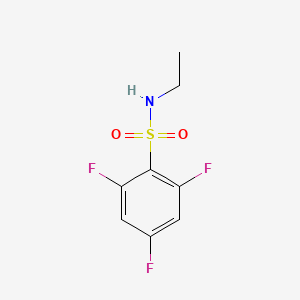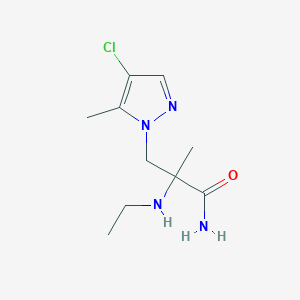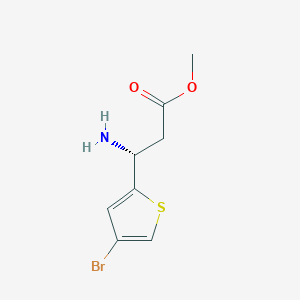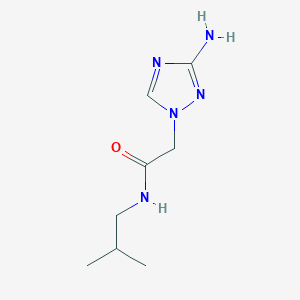
N-ethyl-2,4,6-trifluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2,4,6-trifluorobenzenesulfonamide is an organic compound with the molecular formula C8H8F3NO2S. This compound is characterized by the presence of three fluorine atoms attached to a benzene ring, along with an ethyl group and a sulfonamide functional group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,4,6-trifluorobenzenesulfonamide typically involves the reaction of 2,4,6-trifluorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
N-ethyl-2,4,6-trifluorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include sulfinamides or thiols.
Hydrolysis: Products are sulfonic acids and ethylamine.
科学研究应用
N-ethyl-2,4,6-trifluorobenzenesulfonamide is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N-ethyl-2,4,6-trifluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
N-ethyl-4-methylbenzenesulfonamide: Similar structure but lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
N-ethyl-2,6-diamino-4-fluoropyridinium triflate: Contains fluorine atoms but has a pyridine ring instead of a benzene ring, leading to different biological activities.
N-ethyl-2,4,6-trifluoropyridinium triflate: Similar fluorination pattern but with a pyridine ring, affecting its chemical behavior and applications.
Uniqueness
N-ethyl-2,4,6-trifluorobenzenesulfonamide is unique due to the presence of three fluorine atoms on the benzene ring, which significantly alters its electronic properties and reactivity compared to non-fluorinated analogs. This fluorination enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H8F3NO2S |
|---|---|
分子量 |
239.22 g/mol |
IUPAC 名称 |
N-ethyl-2,4,6-trifluorobenzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO2S/c1-2-12-15(13,14)8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3 |
InChI 键 |
IYLWBZKDOFHNRW-UHFFFAOYSA-N |
规范 SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)













